molecular formula C15H13BrN2O B2826774 3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile CAS No. 329265-54-5

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile

Cat. No. B2826774
CAS RN: 329265-54-5
M. Wt: 317.186
InChI Key: AJKCDFMGIFDBMD-UHFFFAOYSA-N
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Description

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.

Scientific Research Applications

Synthesis and Anticancer Activity

3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxopropanenitrile and related compounds have been investigated for their synthesis and potential anticancer activities. For instance, derivatives of 3-oxopropanenitrile, when reacted with phenyl isothiocyanate and various other reagents, have been shown to yield compounds with potential anticancer properties. These synthetic routes have led to the creation of thiazole derivatives, oxathiepine-carbonitriles, and pyrazole derivatives, among others. The exploration of these compounds reveals a promising avenue for the development of new anticancer agents, emphasizing the importance of structural modification in enhancing biological activity (Metwally, Abdelrazek, & Eldaly, 2016).

Photophysical Properties

Research into the photophysical properties of compounds related to this compound has led to the discovery of novel fused oxazapolycyclic skeletons with strong blue emission characteristics. Such studies are crucial for the development of new materials for optoelectronic applications. The synthesis of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a pyrrole-fused dibenzo[b,f][1, 4]oxazepine, showcases the compound's unique structure and its potential utility in creating materials with desirable emission properties (Petrovskii et al., 2017).

Progesterone Receptor Modulators

The compound and its analogs have been explored for their role as progesterone receptor modulators. This research has led to the identification of compounds with significant potential for use in female healthcare, particularly in contraception, treatment of fibroids, endometriosis, and certain types of breast cancer. The structural variation within this class of compounds has been shown to switch between agonist and antagonist properties, highlighting the importance of the 3,3-dialkyl substituent size in controlling functional responses (Fensome et al., 2008).

properties

IUPAC Name

3-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]-3-oxopropanenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O/c1-10-9-14(15(19)7-8-17)11(2)18(10)13-5-3-12(16)4-6-13/h3-6,9H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJKCDFMGIFDBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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